Vindolicine

Glucose uptake Type 2 diabetes Insulin sensitization

Vindolicine is a naturally occurring bisindole alkaloid isolated from Catharanthus roseus (Madagascar periwinkle) leaves, structurally characterized as a methylene-bridged dimer of vindoline. It belongs to the monoterpenoid indole alkaloid (MIA) superfamily and has been fully characterized by 1H/13C NMR, 2D-NMR (HSQC, HMBC, COSY), mass spectrometry, and X-ray crystallography.

Molecular Formula C7H3ClF3NO4S
Molecular Weight 925.1 g/mol
CAS No. 1362-14-7
Cat. No. B224291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVindolicine
CAS1362-14-7
Synonymsvindolicine
Molecular FormulaC7H3ClF3NO4S
Molecular Weight925.1 g/mol
Structural Identifiers
SMILESCCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C
InChIInChI=1S/C51H64N4O12/c1-11-46-15-13-19-54-21-17-48(38(46)54)32-24-30(36(62-7)26-34(32)52(5)40(48)50(60,44(58)64-9)42(46)66-28(3)56)23-31-25-33-35(27-37(31)63-8)53(6)41-49(33)18-22-55-20-14-16-47(12-2,39(49)55)43(67-29(4)57)51(41,61)45(59)65-10/h13-16,24-27,38-43,60-61H,11-12,17-23H2,1-10H3
InChIKeyGTYHMLPTHUKXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vindolicine (CAS 1362-14-7): A Bisindole Alkaloid Benchmark for Multimodal Antidiabetic Discovery


Vindolicine is a naturally occurring bisindole alkaloid isolated from Catharanthus roseus (Madagascar periwinkle) leaves, structurally characterized as a methylene-bridged dimer of vindoline [1]. It belongs to the monoterpenoid indole alkaloid (MIA) superfamily and has been fully characterized by 1H/13C NMR, 2D-NMR (HSQC, HMBC, COSY), mass spectrometry, and X-ray crystallography [1][2]. Unlike the clinically established antimitotic bisindoles vinblastine and vincristine, vindolicine's pharmacological signature lies in its multi-target antidiabetic profile, encompassing glucose uptake enhancement, protein tyrosine phosphatase-1B (PTP-1B) inhibition, and radical-scavenging antioxidant activity [3].

Why Vindolicine Cannot Be Replaced by Vindoline, Vindolidine, or Vindolinine in Mechanism-Focused Antidiabetic Studies


Although vindolicine co-occurs with vindoline (I), vindolidine (II), and vindolinine (IV) in the same leaf dichloromethane extract, these four alkaloids exhibit sharply divergent pharmacodynamic profiles that preclude interchangeable use [1]. All four share an indole alkaloid scaffold, yet vindolicine uniquely combines the highest PTP-1B inhibition, the greatest glucose uptake enhancement (>3-fold over untreated control in both pancreatic β-TC6 and myoblast C2C12 cells), and the strongest antioxidant capacity across ORAC, DPPH, and cellular ROS protection assays [1]. Vindolinine (IV), despite showing the second-highest PTP-1B activity, is 2.5-fold more cytotoxic to β-TC6 cells (IC50 20.5 vs. >50 µg/mL), undermining its suitability for pancreatic β-cell preservation studies [1]. Vindoline (I) lacks meaningful PTP-1B inhibition entirely and ranks lowest in glucose uptake and ORAC antioxidant capacity, making it an inappropriate comparator for insulin-sensitization research [1]. These quantitative differences mean that procurement decisions must be driven by the specific biochemical endpoint of interest, not by scaffold similarity alone.

Vindolicine Quantitative Differentiation Evidence: Head-to-Head Data Against In-Class Alkaloids


Superior Glucose Uptake Enhancement: >3-Fold Over Untreated Control, Highest Among Four Co-Isolated Alkaloids

In a direct head-to-head comparison conducted under identical experimental conditions, vindolicine (III) stimulated the highest glucose uptake in both pancreatic β-TC6 and myoblast C2C12 cells, achieving more than a 3-fold enhancement relative to untreated control cells [1]. Vindoline (I), vindolidine (II), and vindolinine (IV) all produced significantly lower glucose uptake at the same tested concentrations (12.5 and 25.0 µg/mL), with the degree of uptake following the rank order III > IV > II > I at the lowest dosage [1]. This is the first report of hypoglycemic activity for vindolicine and vindolidine [1].

Glucose uptake Type 2 diabetes Insulin sensitization

Highest PTP-1B Inhibitory Activity Among Vindoline-Class Alkaloids

In an in vitro PTP-1B inhibition assay using para-nitrophenyl phosphate (pNPP) as substrate, vindolicine (III) exhibited the highest inhibitory activity among the four tested alkaloids, followed by vindolinine (IV), vindolidine (II), and vindoline (I) [1]. Vindoline (I) showed negligible PTP-1B inhibition, meaning that procurement of vindoline in place of vindolicine for PTP-1B-targeted studies would yield a false negative [1]. Although vindolicine's activity was weaker than the positive controls RK-682 and ursolic acid, it represents the most potent PTP-1B inhibitor within this specific alkaloid series [1].

PTP-1B inhibition Insulin signaling Type 2 diabetes target

ORAC Antioxidant Capacity: 4.5-Fold Higher Than Vindoline, 2-Fold Higher Than Vindolidine

Quantitative oxygen radical absorbance capacity (ORAC) measurement revealed vindolicine (III) with a Trolox equivalent (TE) value of 185.5 ± 4.9 µM, which is 4.5-fold higher than vindoline (I: 41.0 ± 12.7 µM), 2.0-fold higher than vindolidine (II: 92.0 ± 11.3 µM), and 3.0-fold higher than vindolinine (IV: 61.0 ± 19.8 µM) [1]. The positive control quercetin registered 406.5 ± 2.1 µM [1]. Vindolicine is thus the only alkaloid among the four to approach half the antioxidant capacity of quercetin in this assay system [1].

ORAC assay Antioxidant capacity Oxidative stress

DPPH Radical Scavenging: 1.7-Fold Stronger Than Vindolidine, 3.1-Fold Stronger Than Vindolinine

Vindolicine (III) demonstrated the strongest DPPH radical scavenging activity among the four alkaloids with an IC50 of 52.9 ± 12.0 µM, outperforming vindoline (I: 73.0 ± 14.7 µM; 1.4-fold difference), vindolidine (II: 91.1 ± 20.9 µM; 1.7-fold), and vindolinine (IV: 165.5 ± 53.0 µM; 3.1-fold) [1]. Compounds I–III all showed superior DPPH scavenging compared to the ascorbic acid positive control, while vindolinine (IV) was markedly weaker [1].

DPPH assay Free radical scavenging Antioxidant screening

Superior Pancreatic β-Cell Safety Window: IC50 >50 µg/mL vs. 20.5 µg/mL for Vindolinine

MTT cytotoxicity assays in pancreatic β-TC6 cells revealed that vindolicine (III), alongside vindoline (I) and vindolidine (II), exhibited no cytotoxicity at the highest tested concentration of 25.0 µg/mL, with IC50 values exceeding 50 µg/mL [1]. In stark contrast, vindolinine (IV) showed significant cytotoxicity with an IC50 of 20.5 ± 3.6 µg/mL (57.6 ± 10.7 µM) [1]. The standard anticancer drug doxorubicin exhibited an IC50 of 3.8 ± 1.7 µg/mL, confirming that vindolicine is at least 13-fold less toxic to β-cells than doxorubicin [1].

Cytotoxicity β-TC6 cells Safety margin

Cellular ROS Protection in H2O2-Challenged β-TC6 Cells: Highest Protective Effect Among Series

In a cellular oxidative stress model using H2O2-challenged β-TC6 cells, vindolicine (III) conferred the highest antioxidant protective effect among the four alkaloids at both 12.5 µg/mL and 25.0 µg/mL, as measured by CM-DCFDA fluorescence [1]. The rank order of protection was III > II > I > IV, which closely mirrors the ORAC and DPPH rankings and reinforces the correlation between chemical antioxidant capacity and cellular protection [1]. Vindolinine (IV) provided the weakest protection, consistent with its poor DPPH scavenging and higher cytotoxicity [1].

Intracellular ROS Oxidative stress protection β-Cell preservation

Validated Application Scenarios for Vindolicine Based on Quantitative Evidence


PTP-1B-Targeted Insulin Sensitizer Screening and Lead Optimization

Vindolicine is the most potent PTP-1B inhibitor among the four major leaf alkaloids of C. roseus, making it the preferred choice for structure–activity relationship (SAR) campaigns aimed at developing non-cytotoxic PTP-1B antagonists for type 2 diabetes [1]. Unlike vindoline (negligible PTP-1B inhibition) or vindolinine (3.3-fold more cytotoxic toward β-TC6 cells), vindolicine uniquely balances enzymatic potency with a favorable β-cell safety profile (IC50 > 50 µg/mL) [1]. Its dimeric vindoline scaffold, confirmed by X-ray crystallography [2], provides a modular template for synthetic derivatization at the methylene bridge and formyl positions.

Pancreatic β-Cell Oxidative Stress and Glucolipotoxicity Models

Vindolicine's convergent superiority in ORAC (185.5 ± 4.9 µM TE), DPPH (IC50 52.9 ± 12.0 µM), and H2O2-induced intracellular ROS protection assays makes it the best-characterized antioxidant alkaloid from C. roseus leaves for β-cell preservation studies [1]. At 12.5–25.0 µg/mL, vindolicine alleviates oxidative damage without measurable cytotoxicity to β-TC6 cells, a combination unmatched by vindolinine (cytotoxic) or vindoline (weakest antioxidant) [1]. Researchers modeling glucolipotoxicity-induced β-cell dysfunction can use vindolicine as a standardized positive control for antioxidant-dependent β-cell protection.

Multi-Parameter Antidiabetic Activity Profiling and Benchmarking

Vindolicine is the only alkaloid in the vindoline series to simultaneously rank first in glucose uptake enhancement (>3-fold), PTP-1B inhibition, ORAC, DPPH, and cellular ROS protection across β-TC6 and C2C12 cell lines [1]. This makes it an ideal multi-parameter benchmark compound for comparative antidiabetic screening of newly isolated natural products or synthetic analogs. Any candidate compound claiming superiority over vindolicine must outperform it across at least three of these five validated endpoints to warrant further in vivo evaluation [1].

Synthetic Methodology Development Using a Structurally Validated Bisindole Scaffold

The 2024 synthesis and X-ray crystallographic characterization of vindolicine, 10-formyl vindoline, and related derivatives provide unambiguous structural confirmation that enables rigorous purity and identity verification for procurement [2]. Vindolicine can be synthesized via condensation of vindoline with formaldehyde and trimethyl orthoformate, yielding a dimer that serves as a precursor for higher-order vindoline oligomers [2]. Synthetic chemistry groups developing novel bisindole libraries can use vindolicine as a structurally validated starting point, with the dimeric framework offering two independently modifiable vindoline subunits [2].

Quote Request

Request a Quote for Vindolicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.